molecular formula C11H15ClN2O B1367549 2-Chloro-6-(1-methyl-piperidin-4-yloxy)-pyridine

2-Chloro-6-(1-methyl-piperidin-4-yloxy)-pyridine

Cat. No. B1367549
M. Wt: 226.7 g/mol
InChI Key: BBTKOINRHFQQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(1-methyl-piperidin-4-yloxy)-pyridine is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-(1-methyl-piperidin-4-yloxy)-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-(1-methyl-piperidin-4-yloxy)-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-6-(1-methyl-piperidin-4-yloxy)-pyridine

Molecular Formula

C11H15ClN2O

Molecular Weight

226.7 g/mol

IUPAC Name

2-chloro-6-(1-methylpiperidin-4-yl)oxypyridine

InChI

InChI=1S/C11H15ClN2O/c1-14-7-5-9(6-8-14)15-11-4-2-3-10(12)13-11/h2-4,9H,5-8H2,1H3

InChI Key

BBTKOINRHFQQNN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=NC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Add sodium hydride (60% dispersion in mineral oil, 5.4 g, 135.1 mmol) to DMF (100 mL) and cool to 0° C. Add 4-hydroxy-1-methylpiperidine (15.6 g, 135.1 mmol) in DMF (100 mL). Warm the reaction to room temperature over 1 hr., add, in portions, 2,6-dichloropyridine (20.0 g, 135.1 mmol) as a solid. Stir the reaction and heat at 120° C. for 12 hr. Cool the reaction to room temperature and partition between diethyl ether and water. Extract 3 times with diethyl ether, combine organics and wash with saturated aqueous NaCl, dry over MgSO4, and concentrate. Chromatograph (silica gel, eluting with ethylacetate, then 5% 2 M NH3-methanol/ethylacetate), to provide the title compound as a pale yellow liquid (25.5 g, 83% yield). Mass spectrum (ion spray): m/z=227.1 (M+1); 1H NMR: δ (CDCl3, ppm) 7.46 (t, J=7.2 Hz, 15.6 Hz, 1H), 6.82 (d, J=6.3 Hz, 1H), 6.59 (d, J=8.0 Hz, 1H), 5.03 (m, 1H), 2.66 (bs, 2H), 2.28 (bs, 5H), 2.00 (m, 2H), 1.80 (m, 2H); Anal calcd for C11H15ClN2O.0.8H2O: Theory: C, 54.80; H, 6.94; N, 11.62. Found: C, 54.51; H, 6.20; N, 11.60.
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5.4 g
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15.6 g
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20 g
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83%

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